molecular formula C8H5Br2FO2 B1410366 4,5-Dibromo-2-fluorophenylacetic acid CAS No. 1806345-99-2

4,5-Dibromo-2-fluorophenylacetic acid

Cat. No.: B1410366
CAS No.: 1806345-99-2
M. Wt: 311.93 g/mol
InChI Key: RFOBEHURENLFAJ-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-fluorophenylacetic acid is an organic compound with the molecular formula C8H5Br2FO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine atoms at the 4th and 5th positions and a fluorine atom at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 2-fluorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,5-Dibromo-2-fluorophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-fluorophenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

  • 4,5-Dibromo-2-chlorophenylacetic acid
  • 4,5-Dibromo-2-iodophenylacetic acid
  • 4,5-Dibromo-2-methylphenylacetic acid

Comparison: 4,5-Dibromo-2-fluorophenylacetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to its analogs with different halogen substitutions, the fluorine atom can enhance the compound’s lipophilicity and electron-withdrawing properties, potentially leading to different biological activities and chemical behaviors.

Properties

IUPAC Name

2-(4,5-dibromo-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-5-1-4(2-8(12)13)7(11)3-6(5)10/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOBEHURENLFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272054
Record name Benzeneacetic acid, 4,5-dibromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806345-99-2
Record name Benzeneacetic acid, 4,5-dibromo-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806345-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4,5-dibromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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